molecular formula C12H19IN2O2 B15196137 Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide CAS No. 64050-11-9

Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide

Cat. No.: B15196137
CAS No.: 64050-11-9
M. Wt: 350.20 g/mol
InChI Key: XXNORFZHPIWSBW-UHFFFAOYSA-N
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Description

Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide (CAS 64050-11-9), also known as the methiodide of N-methylurethane of 4-dimethylamino-o-cresol, is a quaternary ammonium iodide derivative. Its structure features a trimethylammonium group attached to a meta-tolyl ring substituted with a methylcarbamoyloxy moiety at the 3-position. This compound is of interest due to its structural complexity, combining a charged ammonium center with a carbamate-functionalized aromatic system. Its synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide, followed by purification via recrystallization .

Properties

CAS No.

64050-11-9

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C12H18N2O2.HI/c1-9-6-10(14(3,4)5)8-11(7-9)16-12(15)13-2;/h6-8H,1-5H3;1H

InChI Key

XXNORFZHPIWSBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide typically involves the reaction of 3-methyl-5-(methylcarbamoyloxy)phenylamine with methyl iodide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous acetone or acetonitrile

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate

    Reduction: Reduction reactions using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Trimethyl(4-iodophenyl)ammonium iodide

  • Structure : Features a hypervalent iodine atom bonded to the aromatic ring.
  • Key Difference : The iodine in this compound participates in weak hypervalent bonding, unlike the methylcarbamoyloxy-substituted iodine in the target compound. This structural distinction alters electronic properties and reactivity .
  • Synthesis : Prepared from 4-iodo-N,N-dimethylaniline and methyl iodide, analogous to the target compound’s synthesis but lacking the carbamate group .

Isopropamide iodide

  • Structure : (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.
  • Key Difference : Contains a diphenylpropylcarbamoyl group and diisopropylmethyl substituents, contrasting with the meta-tolyl and methylcarbamoyloxy groups in the target compound. This results in differing steric and electronic profiles, influencing biological activity .

3-Aminophenyltrimethylammonium iodide

  • Structure: A simpler analogue with an amino group at the 3-position of the aromatic ring.
  • Key Difference: The absence of the methylcarbamoyloxy group reduces hydrolytic stability and alters solubility. This compound is more polar due to the free amino group .

Physicochemical Properties

Property Target Compound Trimethyl(4-iodophenyl)ammonium iodide 3-Aminophenyltrimethylammonium iodide
Water Solubility Moderate (carbamate reduces polarity) Low (hydrophobic iodine substituent) High (polar amino group)
Stability Hydrolytically sensitive Stable (hypervalent bonding) Sensitive to oxidation (amino group)
Melting Point Not reported Not reported >200°C (decomposes)

Physiological Activity

  • Target Compound: Limited data, but quaternary ammonium iodides generally exhibit neuromuscular effects. The methylcarbamoyloxy group may modulate toxicity compared to simpler analogues .
  • Tetraethyl-/Tetramethylammonium Iodides: Known for potent paralyzing action on nerves due to strong depolarizing effects. The target compound’s aromatic substituents likely reduce this activity .
  • Phenylcarbamylcholine Iodide : A structurally related carbamate-containing ammonium iodide used in cholinergic studies. The target compound’s meta-substitution may alter receptor binding specificity .

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